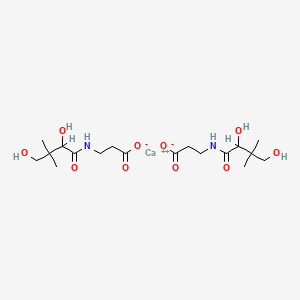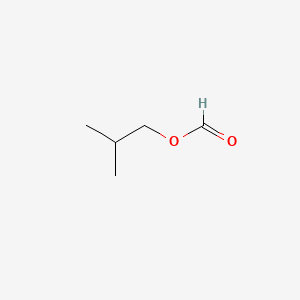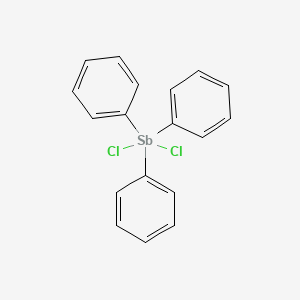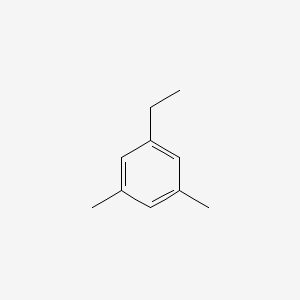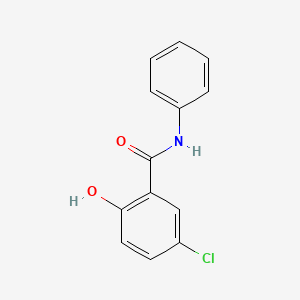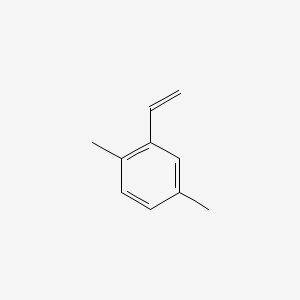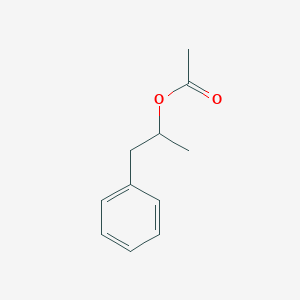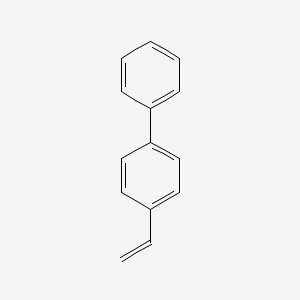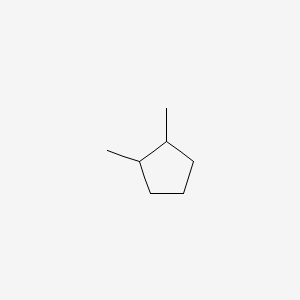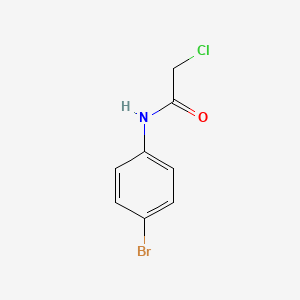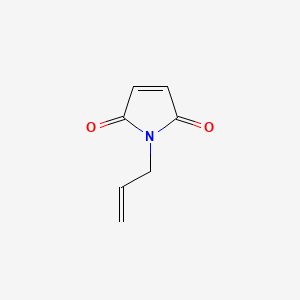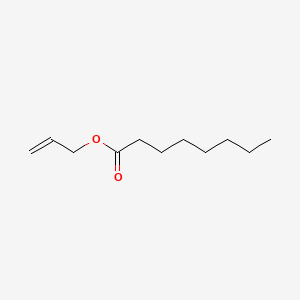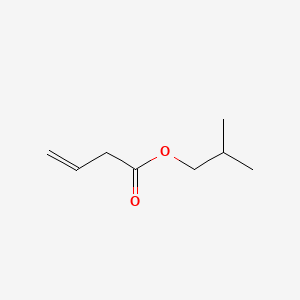
Isobutyl vinylacetate
Descripción general
Descripción
Isobutyl vinylacetate is a chemical compound with the molecular formula C8H14O2 . It is also known as 3-Butenoic acid, 2-methylpropyl ester, and Isobutyl 3-butenoate . The structure of Isobutyl vinylacetate contains a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 ester .
Synthesis Analysis
The synthesis of Isobutyl vinylacetate involves various methods . One method involves the reaction of 3-chloro-benzenecarboperoxoic acid in chloroform for 50 hours . Another method involves the acetylene gas-phase method for synthesizing vinyl acetate .Molecular Structure Analysis
The molecular structure of Isobutyl vinylacetate is characterized by a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 ester .Physical And Chemical Properties Analysis
Isobutyl vinylacetate has a boiling point of 50-51°C at 15mm, a density of 0.89 g/cm3, and a refractive index of 1.4170 . It also has a flash point of 47°C .Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Functionalization
Isobutyl vinylacetate (IBVA) is a valuable chemical in synthesizing and functionalizing polymers. For instance, the study by (Caturla & Nájera, 1996) illustrates how derivatives of vinylacetic acid, like IBVA, are used to create specific allyl dianion intermediates for the synthesis of γ-substituted N-isobutyl-4-tosyl-2-butenamides. These intermediates can be used for a wide array of chemical syntheses, including the creation of naturally occurring dienamides.
2. Controlled/Living Radical Polymerization
IBVA is used in controlled/living radical polymerization processes. Research by (Iovu & Matyjaszewski, 2003) demonstrates how vinyl acetate, a compound related to IBVA, can be polymerized using a degenerative transfer process. This results in polymers with predetermined molecular weights and low polydispersity, highlighting its significance in material science.
3. Polymerization Initiated by Acids
IBVA can be polymerized using different acids, as seen in the study by (Bolza & Treloar, 1980). This research explores the polymerization of isobutyl vinyl ether (a close relative to IBVA) using trifluoroacetic acid. Such polymerizations are crucial for understanding and developing new polymeric materials with specific properties.
4. Monolayer Compression Isotherms in Polymethacrylates
The study of intermolecular interactions in polymers is another application area. (Wu & Huntsberger, 1969) examined monolayer compression isotherms for binary mixtures of polymethacrylates and poly(vinylacetate), revealing insights into polymer compatibility and behavior at interfaces.
Direcciones Futuras
The future directions of research on Isobutyl vinylacetate could involve improving the production efficiency of Isobutanol, a promising biofuel that could potentially replace gasoline . Other future directions could involve the genetic and metabolic engineering of microbial strains for enhanced Isobutanol production .
Propiedades
IUPAC Name |
2-methylpropyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCJPGSPFOFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336053 | |
| Record name | Isobutyl vinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl vinylacetate | |
CAS RN |
24342-03-8 | |
| Record name | 3-Butenoic acid, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl vinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24342-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



